molecular formula C11H12N2S B1290784 4-(Thiomorpholin-4-yl)benzonitrile CAS No. 90254-21-0

4-(Thiomorpholin-4-yl)benzonitrile

Cat. No. B1290784
CAS RN: 90254-21-0
M. Wt: 204.29 g/mol
InChI Key: IDDMJWJZSZMAOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Thiomorpholin-4-yl)benzonitrile involves multi-step reactions, including the formation of intermediate products that are further reacted to obtain the final compound. For example, the synthesis of a thiomorpholine derivative with potential cerebral protective effects was achieved through a series of reactions starting with a benzoquinone and resulting in 4-phenylbutanamides . Similarly, the synthesis of a benzonitrile derivative involved the preparation of a methylthio pyrimidinone, followed by reactions with para-aminobenzonitrile and phosphorus oxychloride . These methods suggest that the synthesis of 4-(Thiomorpholin-4-yl)benzonitrile would likely involve the functionalization of a morpholine derivative followed by the introduction of the benzonitrile group.

Molecular Structure Analysis

The molecular structure of compounds containing morpholine and benzonitrile moieties has been characterized using various spectroscopic techniques. For instance, the crystal structure of a Mannich base with a morpholine ring was determined, revealing the conformation of the morpholine and its interactions with other parts of the molecule . The molecular structure is often stabilized by weak interactions such as hydrogen bonds and pi-pi interactions. These findings can be extrapolated to suggest that 4-(Thiomorpholin-4-yl)benzonitrile would also exhibit specific conformational features and intramolecular interactions that could be elucidated through similar structural analysis.

Chemical Reactions Analysis

The chemical reactivity of compounds with morpholine and benzonitrile groups can involve various types of reactions. For example, the electrochemical synthesis of disulfides of morpholinobenzene thiols involves electrooxidation and a Michael-type addition reaction, followed by intramolecular nucleophilic substitution and disulfide bond formation . These reactions highlight the potential reactivity of the thiol group, which could be relevant if 4-(Thiomorpholin-4-yl)benzonitrile possesses similar reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-(Thiomorpholin-4-yl)benzonitrile can be inferred from spectroscopic analyses. The vibrational, electronic, and chemical shift assignments provide insights into the molecular conformation and electronic structure of the compounds . Techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy are commonly used to characterize these properties. Theoretical calculations using density functional theory (DFT) can complement experimental data, providing a deeper understanding of the molecule's behavior and properties. These analyses would be applicable to 4-(Thiomorpholin-4-yl)benzonitrile to predict its behavior in various environments and its potential interactions with biological targets.

Safety and Hazards

The safety data sheet for “4-(Thiomorpholin-4-yl)benzonitrile” can be found online . It’s important to handle this compound with care, as it may pose certain hazards. Always follow safety guidelines when handling chemical compounds .

properties

IUPAC Name

4-thiomorpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDMJWJZSZMAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632623
Record name 4-(Thiomorpholin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiomorpholin-4-yl)benzonitrile

CAS RN

90254-21-0
Record name 4-(Thiomorpholin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 4-fluorobenzonitrile and thiomorpholine.
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